molecular formula C14H28O2 B1602432 Tetradecanoic acid-1-13C CAS No. 57677-52-8

Tetradecanoic acid-1-13C

Cat. No. B1602432
CAS RN: 57677-52-8
M. Wt: 229.36 g/mol
InChI Key: TUNFSRHWOTWDNC-UJKGMGNHSA-N
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Description

Tetradecanoic acid-1-13C, also known as Myristic acid-1-13C, is a 14-carbon saturated fatty acid . It has a molecular weight of 229.36 . It is intended for use as an internal standard for the quantification of myristic acid by GC- or LC-MS .


Synthesis Analysis

The synthesis of Tetradecanoic acid-1-13C enriched with 13C at carbons 1, 3, or 6 has been described . The label at the carbonyl carbon was introduced by treating 1-bromotridecane with K13CN (90% enriched) to form the 13C-labeled nitrile, which upon hydrolysis yielded the desired acid .


Molecular Structure Analysis

The molecular structure of Tetradecanoic acid-1-13C is represented by the linear formula CH3(CH2)1213CO2H . The IUPAC Standard InChI is InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14 (15)16/h2-13H2,1H3, (H,15,16) .


Chemical Reactions Analysis

The [3-13C]tetradecanoic acid was synthesized by alkylation of diethyl sodio-malonate with [1-13C]1-bromododecane; the acid was obtained upon saponification and decarboxylation . The label at the 6 position was introduced by coupling the appropriately labeled alkylcadmium chloride with the half acid chloride methyl ester of the appropriate dioic acid, giving the corresponding oxo fatty acid ester .

Scientific Research Applications

Synthesis and Use in Biochemistry

Tetradecanoic acid-1-13C has been utilized in various biochemical applications. A notable example is its use in synthesizing labeled fatty acids for research. Sparrow, Patel, and Morrisett (1983) detailed the synthesis of tetradecanoic acid enriched with 13C at different carbon positions, which was subsequently used to prepare correspondingly labeled diacyl phosphatidylcholines, highlighting its utility in lipid research (Sparrow, Patel, & Morrisett, 1983).

Enzymatic Studies

Research conducted by Rodríguez et al. (2002) employed isotopically labeled tetradecanoic acids in the stereochemical study of enzymatic reactions, particularly examining the conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecanoic acid in moth pheromone biosynthesis (Rodríguez, Clapés, Camps, & Fabriàs, 2002).

Analytical Chemistry Applications

The utility of tetradecanoic acid-1-13C extends to analytical chemistry. For instance, Wu Bin-xiu (2008) established a method for determining the dissolution of 13-methyl-tetradecanoic acid in capsules, which involved using high-performance liquid chromatography (HPLC) (Wu Bin-xiu, 2008).

Microbial Lipid Research

In microbial lipid research, Abraham, Hesse, and Pelz (1998) showed that microbial fatty acids, including tetradecanoic acid, can indicate substrate usage in microbial communities. They studied the stable carbon isotope discrimination by different microorganisms, providing insights into microbial ecology and metabolism (Abraham, Hesse, & Pelz, 1998).

Insect Repellent and Larvicidal Properties

Tetradecanoic acid's potential as an insect repellent and larvicide has been explored. Sivakumar, Jebanesan, Govindarajan, and Rajasekar (2011) investigated its efficacy against Aedes aegypti and Culex quinquefasciatus, demonstrating its potential in mosquito control (Sivakumar, Jebanesan, Govindarajan, & Rajasekar, 2011).

Pharmaceutical Applications

In the pharmaceutical realm, Hasturk et al. (2009) explored the therapeutic actions of 1-tetradecanol complex, a derivative of tetradecanoic acid, in treating periodontitis in rabbits, highlighting its potential therapeutic applications (Hasturk, Goguet-Surmenian, Blackwood, Andry, & Kantarcı, 2009).

Safety And Hazards

Tetradecanoic acid-1-13C may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(113C)tetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-UJKGMGNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583985
Record name (1-~13~C)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecanoic acid-1-13C

CAS RN

57677-52-8
Record name (1-~13~C)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myristic acid-1-13C
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NS Toor, X Han, E Franz… - Environmental …, 2013 - Wiley Online Library
… Tetradecanoic acid-1-13C was used as an internal standard to quantify NAs in each sample by relative response. A 50-µL volume of internal standard stock solution (10 mg/L) was …
Number of citations: 44 setac.onlinelibrary.wiley.com
X Yuan, X Peng, L Zhong, C Zhao… - Journal of Food …, 2021 - Wiley Online Library
Cold‐eating rabbit is a local specialty, combined with three different pretreatment methods commonly used in the industry such as directly making, fried after removing blood, and stir‐fry …
Number of citations: 2 ifst.onlinelibrary.wiley.com
G Hwang, T Dong, MS Islam, Z Sheng… - Bioresource …, 2013 - Elsevier
… 500 μL of the filtered samples was placed in a 2 mL glass vial with 450 μL of methanol and 50 μL of an internal standard (tetradecanoic acid-1-13C) solution. A Waters Acquity UPLC® …
Number of citations: 117 www.sciencedirect.com
AMA Moustafa, ES Kim, A Alpatova, N Sun… - Water Science and …, 2014 - iwaponline.com
… Sodium hydroxide (NaOH) and tetradecanoic acid-1-13C were purchased from Sigma Aldrich (Edmonton, AB, Canada). Sulfuric acid (H2SO4), potassium hydrogen …
Number of citations: 14 iwaponline.com
N Wang - 2011 - era.library.ualberta.ca
… Before measurement, a 1 mL portion of each sample was filtered through a 0.2 μm nylon syringe filter, and 50 μL of 4 mg/L internal standard (tetradecanoic acid-1-13C) in methanol was …
Number of citations: 9 era.library.ualberta.ca
LD Brown - 2014 - era.library.ualberta.ca
… Tetradecanoic acid-1-13C was utilized as an internal standard. Acid-extractable organics in ozone-treated OSPW samples were measured using Fourier transform infrared (FTIR) …
Number of citations: 4 era.library.ualberta.ca
A Moustafa - 2015 - era.library.ualberta.ca
… 500 μL of the supernatant were placed in a 2-mL glass vial with 400 μL of Optima-grade methanol and 100 μL of 400 mg/L tetradecanoic acid-1-13C (internal standard) to make a final 1-…
Number of citations: 1 era.library.ualberta.ca
A Afzal - 2013 - search.proquest.com
The large volume of oil sands process-affected water (OSPW) produced by the oil sands industries in Northern Alberta, Canada, is an environmental concern. The toxicity of OSPW has …
Number of citations: 4 search.proquest.com
P Pourrezaei - 2013 - search.proquest.com
Coagulation/Flocculation/Sedimentation (CFS), petroleum coke (PC) adsorption, and zero valent iron (ZVI) oxidation-enhanced by PC were applied for the remediation of oil sands …
Number of citations: 15 search.proquest.com

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